
Unveiling Protein Interactions and Structures:
Application of Disuccinimidyl Tartrate (DST) in

Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B1670975 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful

technique for elucidating protein-protein interactions and defining protein structures.

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive cross-linking agent that

offers unique advantages for these applications. Its N-hydroxysuccinimide (NHS) esters at both

ends of a 6.4 Å spacer arm efficiently react with primary amines, such as the side chains of

lysine residues and protein N-termini, forming stable covalent bonds.[1][2] A key feature of DST

is its central tartrate group, which contains a cis-diol that can be specifically cleaved by

periodate oxidation.[1][3] This cleavability is particularly advantageous for mass spectrometry-

based analysis as it simplifies the identification of cross-linked peptides without disturbing

native disulfide bonds within proteins.[3] DST is a membrane-permeable reagent, making it

suitable for both in vitro and in vivo cross-linking studies.[1]

This document provides detailed application notes and protocols for the use of Disuccinimidyl
tartrate in conjunction with mass spectrometry for the analysis of protein interactions and

structure.
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The choice of cross-linker can significantly impact the number and type of identified cross-links.

The following table summarizes a comparative analysis of cross-links identified in the protein

ubiquitin using DST and two other common NHS-ester-based cross-linkers, Disuccinimidyl

suberate (DSS) and Disuccinimidyl glutarate (DSG).[4]

Cross-linker Spacer Arm Length (Å)
Number of Identified Intra-
molecular Cross-links in
Ubiquitin

Disuccinimidyl tartrate (DST) 6.4 2

Disuccinimidyl glutarate (DSG) 7.5 3

Disuccinimidyl suberate (DSS) 11.4 3

Table 1: Comparison of the number of identified intramolecular cross-links in ubiquitin using

different NHS-ester cross-linkers. Data extracted from a top-down approach using Fourier

transform mass spectrometry.[4]

Experimental Protocols
Protocol 1: In Vitro Protein Cross-linking with DST
This protocol outlines the general procedure for cross-linking a purified protein or protein

complex in solution using DST.

Materials:

Disuccinimidyl tartrate (DST)

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate buffer,

pH 7-9)

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

Reaction tubes
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Procedure:

Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or

DMF to a final concentration of 10-25 mM.[1] Vortex briefly to ensure complete dissolution.

Cross-linking Reaction: Add the DST stock solution to the protein sample to achieve a final

DST concentration of 0.5-5 mM. The optimal molar excess of cross-linker to protein may

need to be determined empirically but a 20-50 fold molar excess is a good starting point.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2

hours on ice. Incubation on ice may help to preserve the stability of sensitive protein

complexes.

Quenching: Stop the cross-linking reaction by adding the quenching buffer to a final

concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any

unreacted DST.

Sample Preparation for Mass Spectrometry: Proceed with protein denaturation, reduction,

alkylation, and enzymatic digestion (e.g., with trypsin) according to standard proteomics

protocols.

Protocol 2: Periodate Cleavage of DST Cross-links
This protocol describes the cleavage of the tartrate group within DST cross-linked peptides.

Materials:

DST cross-linked and digested peptide sample

Sodium meta-periodate (NaIO₄) solution (e.g., 15-50 mM in an appropriate buffer)

Reaction tubes

Procedure:

Prepare Periodate Solution: Prepare a fresh solution of sodium meta-periodate in a buffer

compatible with mass spectrometry analysis (e.g., 50 mM sodium acetate, pH 5.5). A final

concentration of 15 mM is often sufficient for cleavage.[3]
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Cleavage Reaction: Add the sodium meta-periodate solution to the peptide sample.

Incubation: Incubate the reaction for 5-10 minutes at room temperature.

Quenching (Optional): The reaction can be quenched by the addition of ethylene glycol.

Sample Desalting: Desalt the cleaved peptide sample using a suitable method (e.g., C18

spin columns) prior to mass spectrometry analysis.

Protocol 3: Enrichment of Cross-linked Peptides by
Size-Exclusion Chromatography (SEC)
Cross-linked peptides are generally larger than linear peptides, allowing for their enrichment

using size-exclusion chromatography.

Materials:

Digested peptide mixture containing DST cross-links

SEC column suitable for peptide separation

HPLC system

SEC mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid in water)

Fraction collector

Procedure:

Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable

baseline is achieved.

Sample Injection: Inject the digested peptide mixture onto the SEC column.

Fractionation: Elute the peptides isocratically and collect fractions. Earlier eluting fractions

will be enriched in larger, cross-linked peptides.
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Analysis: Analyze the collected fractions by mass spectrometry to identify the fractions

containing the highest abundance of cross-linked peptides.

Pooling and Further Analysis: Pool the enriched fractions and proceed with further analysis,

such as periodate cleavage and/or direct mass spectrometry analysis.
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Caption: General experimental workflow for XL-MS using DST.
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Akt Signaling Pathway Example
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Caption: Using DST to map interactions within a signaling pathway.
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Structural Analysis of the Desmin Protofilament
DST has been successfully employed to probe the structure of the desmin protofilament, a key

component of intermediate filaments in muscle cells. By cross-linking desmin filaments with

DST and analyzing the resulting cross-linked peptides by mass spectrometry, researchers were

able to identify specific lysine residues in close proximity. These distance constraints provided

valuable information on the relative arrangement of the coiled-coil domains within the

protofilament, contributing to a more detailed structural model.[2]

Comparative Analysis of Ubiquitin Structure
A top-down mass spectrometry approach utilized a series of homobifunctional cross-linkers,

including DST, DSS, and DSG, to probe the structure of ubiquitin. The number of identified

intramolecular cross-links varied with the spacer arm length of the cross-linker, providing

insights into the flexibility of the protein and the spatial proximity of its lysine residues. This

study highlights the utility of using a panel of cross-linkers with different lengths to gain more

comprehensive structural information.[4]

Data Analysis Software
The identification of cross-linked peptides from complex mass spectrometry data requires

specialized software. Several academic and commercial software packages are available for

this purpose. These programs typically allow for the definition of the cross-linker chemistry,

including its mass and reactive groups, and employ sophisticated algorithms to identify both

intra- and inter-molecular cross-links. Commonly used software includes:

pLink: A popular tool for the identification of cross-linked peptides.

XlinkX: A software integrated into the Proteome Discoverer platform (Thermo Fisher

Scientific).

StavroX and MeroX: Open-source software for the analysis of cross-linking data.

MaxLynx: A cross-linking search engine integrated into the MaxQuant environment.
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Disuccinimidyl tartrate is a valuable tool for researchers in proteomics and drug

development. Its amine-reactivity, defined spacer arm, and, most importantly, its periodate-

cleavable nature make it a versatile reagent for studying protein-protein interactions and

elucidating protein structure by mass spectrometry. The protocols and application examples

provided here offer a guide for the successful implementation of DST in XL-MS workflows,

enabling the generation of valuable structural and interaction data for a wide range of biological

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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